

Application Notes and Protocols for Live Cell Imaging with BMV109

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Compound of Interest

Compound Name: *BMV109*

Cat. No.: *B15568866*

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Introduction

BMV109 is a quenched activity-based probe (qABP) designed for the sensitive detection of active cysteine cathepsins in living cells and tissues.[1][2][3] This innovative tool remains non-fluorescent until it covalently binds to the active site of target proteases, including cathepsins B, L, S, and X, thereby offering a high signal-to-noise ratio for imaging applications.[4][5] The probe's mechanism relies on a phenoxymethyl ketone (PMK) reactive group that forms a stable, covalent bond with the active site cysteine of the cathepsin, leading to the displacement of a quencher and subsequent fluorescence of a Cy5 reporter molecule.[6][7] This unique property makes **BMV109** an invaluable tool for studying the dynamic role of cathepsin activity in various physiological and pathological processes, particularly in cancer biology where cathepsins are often dysregulated.[8][9][10]

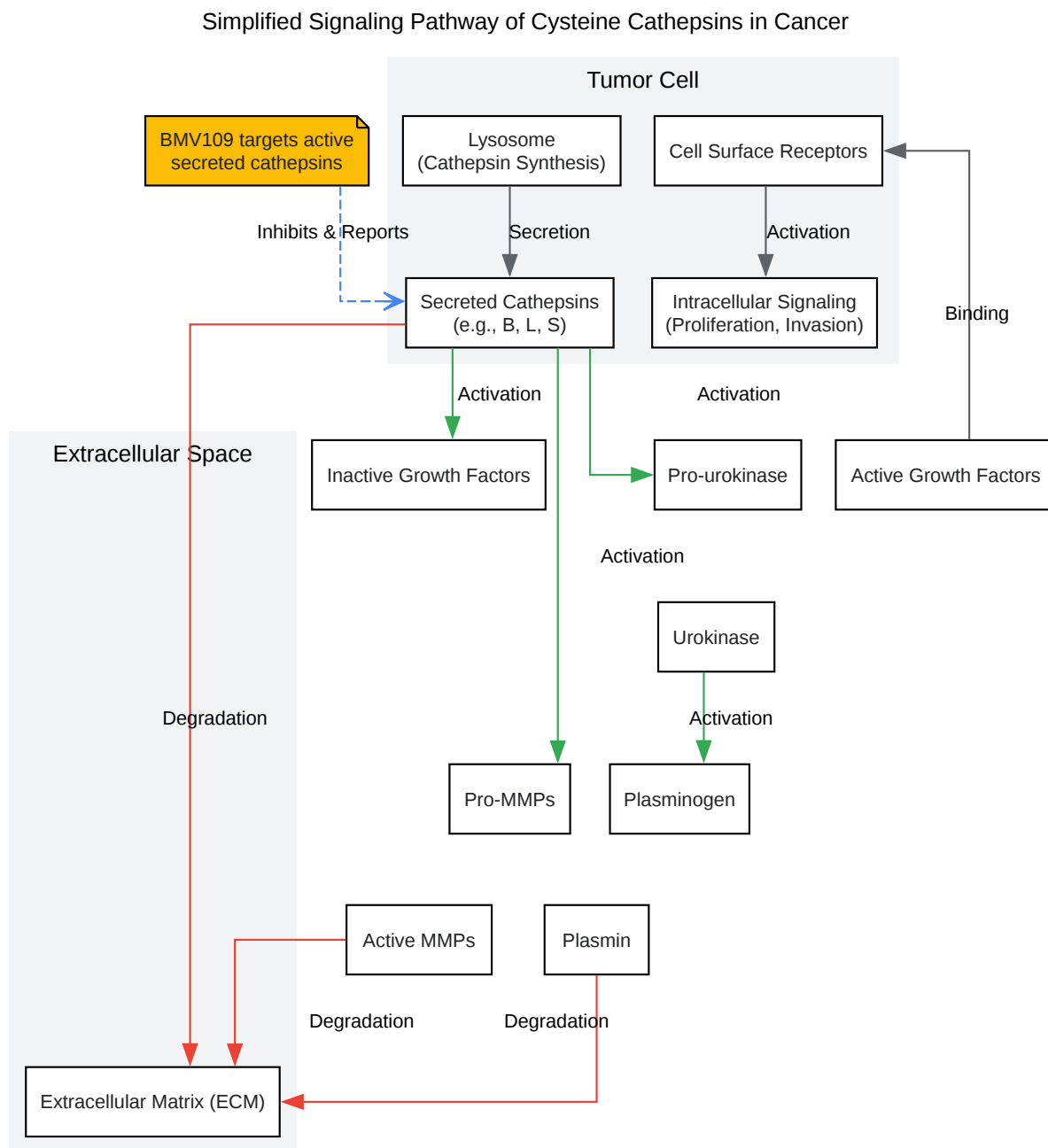
Quantitative Data Summary

The photophysical properties of the **BMV109** probe are critical for designing and executing successful live cell imaging experiments. The following table summarizes the key quantitative data for **BMV109**.

Property	Value	Reference
Target Enzymes	Cysteine Cathepsins (B, L, S, X)	[4] [5]
Fluorophore	Cy5	[11]
Excitation Maximum (λ_{ex})	~649 nm	[12]
Emission Maximum (λ_{em})	~667 nm	[12]
Quantum Yield (Φ)	0.27 (for free Cy5)	[12]
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$ (for free Cy5)	[12]
Recommended Concentration for Live Cell Imaging	1-5 μM	[6] [13]
Recommended Incubation Time for Live Cell Imaging	45-60 minutes	[6] [13]

Signaling Pathway: Role of Cysteine Cathepsins in Cancer Progression

Cysteine cathepsins play a multifaceted role in cancer progression, contributing to extracellular matrix degradation, invasion, and metastasis. The following diagram illustrates a simplified signaling pathway involving these proteases.



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Caption: Cysteine Cathepsin Signaling in Cancer.

Experimental Protocols

Protocol 1: Live Cell Imaging of Cathepsin Activity

This protocol outlines the steps for visualizing active cysteine cathepsins in living cells using **BMV109**.

Materials:

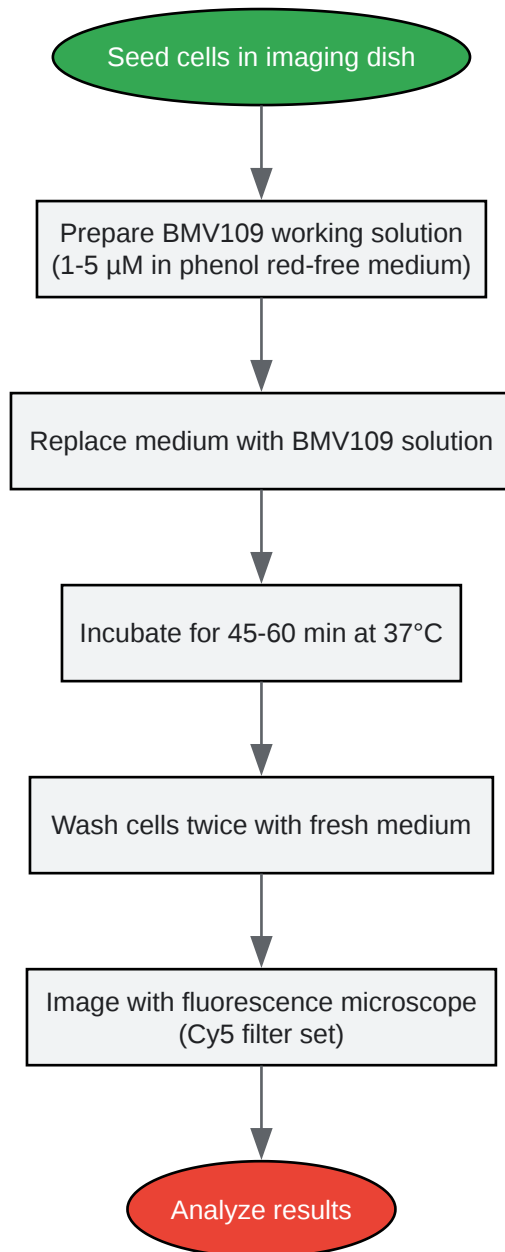
- **BMV109** probe (stock solution in DMSO)
- Cell culture medium (phenol red-free for imaging)
- Live cell imaging dish or plate
- Adherent cells of interest
- Fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640/20 nm, Emission: ~680/30 nm)
- Optional: Lysosomal marker (e.g., LysoTracker Green)
- Optional: Cathepsin inhibitor (e.g., E-64d) for control experiments

Procedure:

- **Cell Seeding:** Seed cells in a live cell imaging dish or plate and allow them to adhere and reach the desired confluency.
- **Probe Preparation:** Prepare a working solution of **BMV109** in pre-warmed, phenol red-free cell culture medium. A final concentration of 1-5 μM is recommended.^{[4][13]} For example, to make a 1 μM solution, dilute a 1 mM stock solution 1:1000 in the medium.
- **Cell Labeling:** Remove the existing cell culture medium and add the **BMV109**-containing medium to the cells.
- **Incubation:** Incubate the cells for 45-60 minutes at 37°C in a humidified incubator with 5% CO₂.^{[6][13]}

- Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed phenol red-free medium to remove any unbound probe.
- Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set. Acquire images in the red channel. If using a lysosomal co-stain, acquire images in the appropriate channel (e.g., green for LysoTracker Green).
- Control Experiment (Optional): To confirm the specificity of **BMV109**, pre-incubate a parallel set of cells with a broad-spectrum cathepsin inhibitor (e.g., 50 μ M E-64d) for 30 minutes before adding the **BMV109** probe. A significant reduction in fluorescence intensity should be observed.[\[11\]](#)

Live Cell Imaging Workflow with BMV109



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Caption: **BMV109** Live Cell Imaging Workflow.

Protocol 2: Fluorescent SDS-PAGE Analysis of BMV109-Labeled Proteins

This protocol allows for the biochemical analysis of cathepsins labeled with **BMV109**.

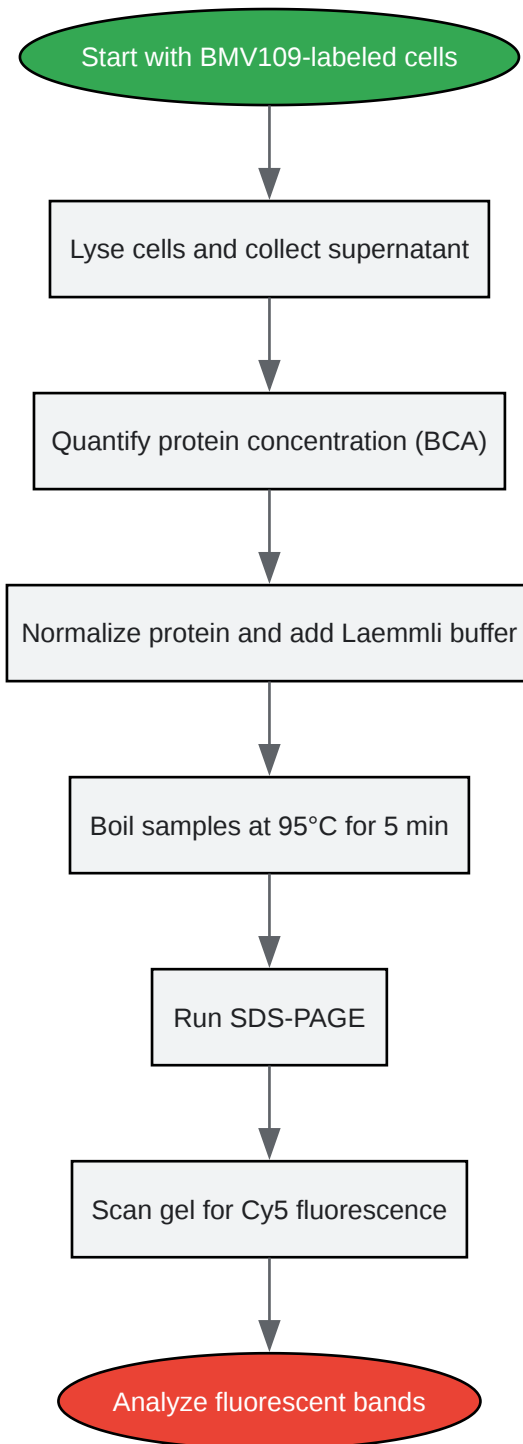
Materials:

- Cells labeled with **BMV109** (from Protocol 1)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors (optional, as **BMV109** has already labeled active cathepsins)
- BCA protein assay kit
- 4x Laemmli sample buffer
- SDS-PAGE gel (e.g., 12% polyacrylamide)
- SDS-PAGE running buffer
- Fluorescence gel scanner (e.g., Typhoon FLA 9500)

Procedure:

- **Cell Lysis:** After live cell imaging (or a separate labeling experiment), wash the cells with cold PBS and then lyse them on ice with an appropriate lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA assay.
- **Sample Preparation:** Normalize the protein concentration for all samples. Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel according to standard procedures.[\[5\]](#)
- **Fluorescence Scanning:** After electrophoresis, without staining the gel with Coomassie or other dyes, scan the gel using a fluorescence scanner with an excitation source and emission filter appropriate for Cy5.[\[5\]](#)
- **Analysis:** The fluorescent bands on the gel correspond to the cathepsins covalently labeled by **BMV109**. The molecular weight of the bands can be used to identify the specific cathepsin isoforms.

Fluorescent SDS-PAGE Workflow for BMV109

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